![molecular formula C14H22N2O2 B13469557 Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate
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Overview
Description
Tert-butyl N-(4-cyano-1-bicyclo[222]octanyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a bicyclo[222]octane structure
Preparation Methods
The synthesis of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate is an organic compound featuring a unique bicyclic structure, classified under carbamates due to the presence of a carbamate functional group. The compound includes a tert-butyl group, enhancing its lipophilicity, and a cyano group attached to a bicyclo[2.2.2]octane moiety, which imparts distinct chemical properties. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 .
Potential Applications
This compound has potential applications in medicinal chemistry and material science. Compounds with bicyclic structures can interact with biological targets due to their conformational rigidity and ability to mimic natural substrates.
- Pharmaceutical Research: Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes. Specific biological assays are required to elucidate its full pharmacological profile. Interaction studies focus on its binding affinity and selectivity towards biological targets, using techniques like surface plasmon resonance or fluorescence polarization to assess interactions with proteins or enzymes relevant to therapeutic areas like cancer or metabolic disorders. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy.
- Synthesis: The synthesis of this compound typically involves several steps that may vary depending on the specific reagents and conditions used.
- Building Block in Organic Synthesis: this compound is used as a building block in organic synthesis .
Comparable Compounds
This compound shares structural similarities with other compounds containing bicyclic structures or cyano groups. The uniqueness of this compound lies in its bicyclic framework combined with the cyano group, potentially conferring distinct biological activities not observed in simpler analogs.
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 4-cyanobenzylcarbamate | Contains a benzyl group instead of a bicyclic structure | More lipophilic due to aromaticity |
Tert-butyl N-(4-methylcarbamoyl)phenylcarbamate | Features a phenyl ring and methyl group | Different pharmacological profile due to substitution |
Tert-butyl N-[4-(methylcarbamoyl)phenyl]carbamate | Similar carbamate structure but lacks bicyclic feature | Potentially different enzyme interactions |
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the carbamate moiety can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can be compared with other similar compounds such as:
Tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate: This compound has an amino group instead of a cyano group, which can lead to different reactivity and applications.
Tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate:
Tert-butyl N-(4-methyl-1-bicyclo[2.2.2]octanyl)carbamate: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the bicyclo[2.2.2]octane structure, which provides a balance of stability and reactivity suitable for various scientific and industrial applications.
Biological Activity
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate is an organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, including enzyme interactions, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- CAS Number : 2390512-80-6
The presence of both a tert-butyl group and a cyano group enhances its lipophilicity and may influence its interaction with biological targets, making it an interesting candidate in medicinal chemistry and material science .
Enzyme Interactions
Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, which is a critical aspect of its pharmacological profile. The compound's bicyclic structure allows for conformational rigidity, potentially enabling it to mimic natural substrates effectively .
Interaction Studies :
- Techniques such as surface plasmon resonance and fluorescence polarization are employed to assess binding affinities and selectivity towards various biological targets.
- These studies are essential for optimizing the compound's pharmacological properties and therapeutic efficacy in areas such as cancer treatment and metabolic disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key features of comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tert-butyl 4-cyanobenzylcarbamate | Benzyl group instead of bicyclic | More lipophilic due to aromaticity |
Tert-butyl N-(4-methylcarbamoyl)phenylcarbamate | Phenyl ring with methyl group | Different pharmacological profile due to substitution |
Tert-butyl N-[4-(methylcarbamoyl)phenyl]carbamate | Similar carbamate structure | Potentially different enzyme interactions |
This comparison highlights the unique aspects of this compound, particularly its bicyclic framework combined with the cyano group, which may confer distinct biological activities not observed in simpler analogs .
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging, but several studies have begun to outline its potential applications:
- Anticancer Activity : Initial investigations indicate that the compound may inhibit specific cancer cell lines by interfering with enzyme pathways critical for cell proliferation.
- Metabolic Disorders : The compound's ability to modulate enzyme activity suggests potential benefits in treating metabolic disorders, although specific assays are necessary to confirm these effects.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate?
Methodological Answer: Synthesis typically involves functionalization of the bicyclo[2.2.2]octane core. Key steps include:
- Nucleophilic substitution : Introducing the cyano group via SN2 reactions under anhydrous conditions (e.g., using KCN or NaCN in DMF at 60–80°C) .
- Carbamate protection : Reacting the amine group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA in THF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Reference compounds: Analogous syntheses for CAS 1630906-54-5 (tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate) and CAS 1357353-02-6 (tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) highlight similar strategies .
Q. Which analytical techniques are optimal for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the bicyclo[2.2.2]octane geometry and Boc/cyano group orientation. Use SHELXL for refinement, particularly for handling rigid bicyclic systems .
- NMR spectroscopy :
- IR spectroscopy : Validate cyano (ν ~2240 cm⁻¹) and carbamate (ν ~1700 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for bicyclo[2.2.2]octane derivatives?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For high-symmetry systems, refine with HKLF5 format .
- Disorder : Apply PART/SUMP restraints for overlapping atoms. For example, tert-butyl groups often exhibit rotational disorder; split into multiple sites with occupancy refinement .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence (<5% difference) .
Q. How can low yields in cyano-group introduction be optimized?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of CN⁻.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature control : Gradual heating (40→80°C) minimizes side reactions.
- Monitoring : Use TLC (silica, 1:1 hexane/EtOAc) or in situ FTIR to track reaction progress.
Q. What computational methods predict the reactivity of the cyano group in further functionalizations?
Methodological Answer:
- DFT calculations (Gaussian, ORCA) : Optimize transition states for cyano reduction (e.g., LiAlH4 → amine) or hydrolysis (H2SO4 → amide).
- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., enzymes) to guide derivatization .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the bicyclo core .
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Benchmarking : Compare experimental shifts with computed values (e.g., using ACD/Labs or DFT with PCM solvent models).
- Conformational analysis : Perform MD simulations (GROMACS) to sample low-energy conformers and average calculated shifts .
- Cross-validation : Use DEPT/HSQC to confirm carbon types (quaternary vs. CH2) and revise computational models.
Data Contradiction Case Study
Example: If X-ray data suggests a planar cyano group while DFT predicts slight bending:
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-9H2,1-3H3,(H,16,17) |
InChI Key |
KUHJHQSFJGTCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#N |
Origin of Product |
United States |
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